(2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE is a complex organic compound with the molecular formula C24H25NO3 . This compound is characterized by the presence of a morpholine ring substituted with dimethyl groups and a benzoyl group linked to a naphthyloxy moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE involves multiple steps, typically starting with the preparation of the morpholine ring. The synthetic route may include:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Naphthyloxy Moiety: This step involves the reaction of the benzoyl-substituted morpholine with 1-naphthol in the presence of a base to form the final product.
Analyse Chemischer Reaktionen
(2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of (2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
(2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE can be compared with other similar compounds, such as:
2,6-Dimethylmorpholine: Lacks the benzoyl and naphthyloxy groups, resulting in different chemical and biological properties.
4-Benzoylmorpholine: Contains the benzoyl group but lacks the dimethyl and naphthyloxy substitutions.
1-Naphthylmorpholine: Contains the naphthyloxy group but lacks the dimethyl and benzoyl substitutions.
Eigenschaften
Molekularformel |
C24H25NO3 |
---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
(2,6-dimethylmorpholin-4-yl)-[4-(naphthalen-1-yloxymethyl)phenyl]methanone |
InChI |
InChI=1S/C24H25NO3/c1-17-14-25(15-18(2)28-17)24(26)21-12-10-19(11-13-21)16-27-23-9-5-7-20-6-3-4-8-22(20)23/h3-13,17-18H,14-16H2,1-2H3 |
InChI-Schlüssel |
NNTUSYMOTQWYOW-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.